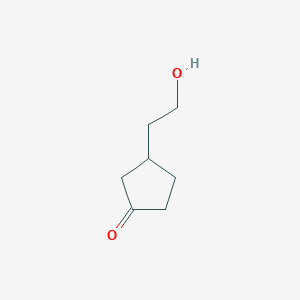

3-(2-Hydroxyethyl)cyclopentanone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-hydroxyethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-4-3-6-1-2-7(9)5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFAAVYVUOVXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512454 | |

| Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61478-19-1 | |

| Record name | 3-(2-Hydroxyethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Hydroxyethyl Cyclopentanone and Analogues

Direct Synthetic Routes to 3-(2-Hydroxyethyl)cyclopentanone and its Stereoisomers

Direct synthesis often involves the construction of the cyclopentanone (B42830) ring with the desired substituent already in place or in a form that can be easily converted.

One effective strategy for the synthesis of 3-(hydroxymethyl)cyclopentanone, a close analogue and potential precursor to this compound, involves the ring opening of bicyclo[3.1.0]hexane systems. These strained bicyclic compounds can undergo cleavage of the cyclopropane (B1198618) ring under specific conditions to yield functionalized cyclopentane (B165970) derivatives.

For instance, a bicyclo[3.1.0]hexane with a cyclopropane carbon positioned between a ketone and an ester group can be selectively opened. nih.gov Under basic conditions, methanolysis leads to the formation of a 3-methoxymethylcyclopentanone through the cleavage of one of the activated cyclopropane bonds. nih.gov This regioselectivity is crucial for obtaining the desired substitution pattern on the cyclopentanone ring.

Another approach involves the reaction of a bicyclo[3.1.0]hexane possessing a doubly activated cyclopropane ring with acetic acid and potassium acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO). tandfonline.com This reaction proceeds smoothly to give the corresponding adduct, which can then be converted to 3-(t-butyldimethylsilyloxy)methylcyclopentanone in a multi-step process. tandfonline.com Furthermore, processes have been developed where the cyclopropyl (B3062369) ring of a (1-alkoxycarbonyl-2-oxo)-trans-bicyclo[3.1.0]hexane is opened by a nucleophile, followed by decarboxylation to yield a 2-alkoxycarbonyl-3-(Nu-methyl)-cyclopentanone. chemfaces.com

Intramolecular rearrangements represent another significant class of reactions for the synthesis of cyclopentanone derivatives. The Tiffeneau-Demjanov rearrangement, a ring-expansion reaction, can be utilized to form cyclopentanones from smaller ring systems. organic-chemistry.org Additionally, a variety of metal-catalyzed rearrangements have been developed. For example, a rhodium(I) complex can catalyze an olefin isomerization/allyl Claisen rearrangement/intramolecular hydroacylation cascade of di(allyl) ethers to produce substituted cyclopentanones. organic-chemistry.org

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be subsequently reduced to cyclopentanones. This electrocyclic reaction involves the acid-catalyzed conrotatory closure of a divinyl ketone. acs.org Asymmetric versions of this reaction have been developed using chiral catalysts, allowing for the enantioselective synthesis of cyclopentenones. acs.org Another notable method is the Pauson-Khand reaction, a (2+2+1) cycloaddition of an alkene, an alkyne, and carbon monoxide, which is often mediated by cobalt carbonyl complexes, to form a cyclopentenone. thieme-connect.com

Transformations from Biomass-Derived Feedstocks to Hydroxy-Functionalized Cyclopentanones

The conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. Furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), both derived from lignocellulosic biomass, have emerged as key platform molecules for the synthesis of a wide range of chemicals, including hydroxy-functionalized cyclopentanones. acs.orgnih.gov

The transformation of furfural to cyclopentanone involves a tandem reaction sequence of hydrogenation and rearrangement. mdpi.com This process typically begins with the hydrogenation of the aldehyde group in furfural to form furfuryl alcohol. mdpi.com This intermediate then undergoes an acid-catalyzed rearrangement, known as the Piancatelli rearrangement, to form a 4-hydroxy-2-cyclopentenone (B1226963) intermediate. nih.gov Subsequent hydrogenation steps lead to the final cyclopentanone product. nih.gov

A variety of heterogeneous catalysts have been developed to facilitate this transformation. These catalysts often consist of a metal hydrogenation component and an acidic support. For example, Co-Ni bimetallic catalysts have shown high selectivity for either cyclopentanone or cyclopentanol (B49286) depending on the reaction conditions. mdpi.com A 10%Co-10%Ni/TiO₂ catalyst demonstrated a 53.3% selectivity towards cyclopentanone with nearly complete furfural conversion. mdpi.com Phosphorus-modified Ni/Al₂O₃ catalysts have also been shown to be effective, where the phosphorus modifies both the acidic and hydrogenation sites to favor cyclopentanone formation. rsc.org

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Furfural Conversion (%) | Cyclopentanone Selectivity (%) | Reference |

| 10%Co-10%Ni | TiO₂ | 150 | 4 | ~100 | 53.3 | mdpi.com |

| 2%Ru-5%Cu-4%WO₃ | TiO₂-MCM-41 | Mild Conditions | - | 99.75 | 98.79 | researchgate.net |

| CuZnAl | - | 180 | 0.2 | 98.5 | 94.8 | mdpi.com |

| P-modified Ni | Al₂O₃ | - | - | - | - | rsc.org |

Similar to the conversion of furfural, 5-(hydroxymethyl)furfural (HMF) can be transformed into 3-(hydroxymethyl)cyclopentanone (HCPN). The first report of this catalytic conversion appeared in 2014. acs.orgnih.gov The reaction pathway is analogous to that of furfural, starting with the hydrogenation of the aldehyde group to form 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov This is followed by a Piancatelli rearrangement to a 4-hydroxy-(4-hydroxymethyl)-2-cyclopentenone intermediate, which is then hydrogenated to HCPN. nih.gov

Supported gold nanoparticles have demonstrated efficient catalytic performance for this transformation. An Au/Nb₂O₅ catalyst, for instance, achieved an 86% yield of HCPN by leveraging the selective hydrogenation on the gold nanoparticles and the Lewis acid catalysis of the niobium pentoxide support. rsc.org Bimetallic NiCo nanoparticles have also been successfully employed, with a Ni₀.₅Co₀.₅@C catalyst showing over 90% yield of HCPN. nih.gov

| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | HMF Conversion (%) | HCPN Yield (%) | Reference |

| Au | Nb₂O₅ | - | - | - | 86 | rsc.org |

| Ni₀.₅Co₀.₅ | Carbon | - | - | - | >90 | nih.gov |

Formation of this compound via Strategic Functionalization of Cyclopentanone Scaffolds

An alternative approach to synthesizing this compound is through the functionalization of a pre-existing cyclopentanone ring. This can be achieved through various organic reactions that introduce or modify a side chain at the 3-position.

One potential route involves the Michael addition of a suitable nucleophile to cyclopentenone. For example, a Michael addition of a protected two-carbon unit, followed by deprotection and reduction, could yield the target molecule. Another strategy is the alkylation of a cyclopentanone enolate with a two-carbon electrophile containing a protected hydroxyl group.

A multicatalytic cascade reaction has been developed for the synthesis of α-hydroxycyclopentanones. nih.gov This process involves a secondary amine-catalyzed Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov While this method produces α-hydroxycyclopentanones, modifications to the starting materials could potentially lead to 3-substituted cyclopentanones with a hydroxyethyl (B10761427) side chain.

Intramolecular Carbon-Hydrogen Insertion Reactions in Cyclopentanone Annulation

The formation of the cyclopentanone ring through the creation of a new carbon-carbon bond via an intramolecular C-H insertion is a powerful and atom-economical strategy. This approach often involves the generation of a highly reactive intermediate, such as a metal carbenoid, which can then react with a C-H bond elsewhere in the molecule.

Dirhodium(II) catalysts are particularly effective in promoting such transformations. nih.gov A common strategy involves the use of α-diazo-β-ketoesters as precursors. When treated with a catalyst like dirhodium(II) tetraacetate, these diazo compounds lose nitrogen gas to form a rhodium carbenoid intermediate. This intermediate can then undergo an intramolecular C-H insertion to forge the cyclopentane ring. nih.gov The reaction's chemo- and stereoselectivity have been found to be highly dependent on the presence of both the keto and ester groups in the precursor molecule. nih.gov The use of cyclopropenes as precursors to metal carbenoids, which then undergo intramolecular C-H insertion, has also been explored as a valuable alternative to using potentially hazardous α-diazo ketones. nih.gov

Research has demonstrated that these reactions can be conducted in environmentally benign solvents like water. organic-chemistry.org By selecting an appropriate catalyst and designing substrates with a significant hydrophobic environment around the reactive carbenoid center, preferential C-H insertion can be achieved over competing reactions like O-H insertion, even in an aqueous medium. organic-chemistry.org This methodology has been successfully applied to the synthesis of various lactams and can be extended to carbocyclic systems like cyclopentanones. organic-chemistry.org

Table 1: Key Features of Intramolecular C-H Insertion for Cyclopentanone Synthesis

| Feature | Description | Reference |

|---|---|---|

| Precursors | α-Diazo-β-ketoesters, α-diazo-acetamides | nih.govorganic-chemistry.org |

| Catalysts | Dirhodium(II) complexes, such as Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | nih.govorganic-chemistry.org |

| Key Intermediate | Metal carbenoid | nih.govorganic-chemistry.org |

| Solvent | Organic solvents (e.g., toluene) or water | nih.govorganic-chemistry.org |

| Selectivity | The reaction can be highly stereoselective, with outcomes influenced by substrate structure and catalyst choice. | nih.gov |

Cycloaddition Strategies for Functionalized Cyclopentanone Construction

Cycloaddition reactions are powerful tools for rapidly assembling cyclic structures, and they have been widely employed in the synthesis of functionalized cyclopentanones. oregonstate.edu These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring.

A prominent example is the [3+2] cycloaddition, which joins a three-atom component with a two-atom component. researchgate.netorganic-chemistry.org An efficient [3+2] cycloaddition has been developed using donor-acceptor cyclopropanes and cyanoacrylates, mediated by a base, to produce highly functionalized cyclopentane derivatives in good yields. researchgate.net Another approach involves the nucleophile-catalyzed asymmetric [3+2] cycloaddition of allenes with enones, which can generate cyclopentenes with two adjacent stereocenters with high enantioselectivity. organic-chemistry.org These cyclopentene (B43876) products can then be further functionalized to the desired cyclopentanone.

Other cycloaddition variants, such as the [2+2] cycloaddition of dienes to form bicyclo[3.2.0]heptane structures, also serve as strategic pathways to cyclopentane derivatives. oregonstate.edu The resulting cyclobutane (B1203170) ring can be subsequently cleaved or rearranged to reveal the five-membered ring. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is another classic method for constructing cyclopentenones, which are direct precursors to cyclopentanones. organic-chemistry.org

Table 2: Overview of Cycloaddition Strategies for Cyclopentanone Synthesis

| Cycloaddition Type | Reactants | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Donor-acceptor cyclopropanes + cyanoacrylates | Mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU); yields 79-87%. | researchgate.net |

| Asymmetric [3+2] Cycloaddition | Allenes + Enones | Catalyzed by a phosphepine; produces cyclopentenes with high enantioselectivity. | organic-chemistry.org |

| [2+2] Cycloaddition | 1,5-Dienes (intramolecular) | Leads to bicyclo[3.2.0]heptane intermediates that can be converted to cyclopentanes. | oregonstate.edu |

| Pauson-Khand Reaction ([2+2+1]) | Alkyne + Alkene + Carbon Monoxide | Cobalt- or rhodium-catalyzed; forms cyclopentenones. | organic-chemistry.org |

Oxidative Transformations on Cyclopentanone Frameworks for Hydroxy-Functionalization

Directly introducing a hydroxyl group onto a pre-existing cyclopentane framework is a common strategy for synthesizing hydroxy-functionalized compounds. A notable example is the direct synthesis of 2-(2'-Hydroxyethyl)cyclopentanone via the Barton reaction. oup.com This photochemical reaction involves the photolysis of a nitrite (B80452) ester, in this case, 2-cyclopentylethyl nitrite. oup.com The process generates an alkoxy radical, which then abstracts a hydrogen atom from a nearby carbon through an intramolecular 1,5-hydrogen shift. The resulting carbon-centered radical is then trapped by nitric oxide, leading to an oxime, which can be hydrolyzed under mild acidic conditions to yield the target ketone, 2-(2'-Hydroxyethyl)cyclopentanone. oup.com This specific transformation yielded the intermediate oxime in a 20% yield. oup.com

More recent developments in C-H functionalization have provided new avenues for hydroxylation. For instance, methods for the formal C3 selective hydroxylation of pyridines have been developed via photochemical valence isomerization of pyridine (B92270) N-oxides. acs.org While applied to a different heterocyclic system, the underlying principle of activating a molecule to enable site-selective oxidation represents a frontier in synthetic chemistry that could be adapted for cyclopentanone frameworks. These methods often rely on generating a reactive species that can selectively attack a specific C-H bond, a concept shared with the classic Barton reaction. oup.comacs.org

Table 3: Oxidative Methods for Hydroxy-Functionalization

| Method | Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Barton Reaction | 2-Cyclopentylethanol | 1. NaNO₂, H₂SO₄2. Benzene, hv | 2-(2'-Hydroxyethyl)cyclopentanone | oup.com |

| Photochemical Isomerization | Pyridine N-oxides | 254 nm UV light, acetic acid | 3-Hydroxypyridines | acs.org |

Ring Expansion Reactions of Bicyclic Ketones Leading to Cyclopentanone Systems

Ring expansion reactions provide a powerful method for constructing cyclopentanone rings from more readily available four-membered ring precursors, such as cyclobutanones. organic-chemistry.org These reactions often proceed through carbocation intermediates, where a bond migration leads to the formation of a larger, often more stable, ring system. youtube.com

One common approach is the homologation of cyclobutanones using trimethylsilyldiazomethane. organic-chemistry.org In the presence of a Lewis acid catalyst like scandium(III) triflate (Sc(OTf)₃), arylcyclobutanones react with a high preference for methylene (B1212753) migration to give ring-expanded enol silanes, which are then hydrolyzed to the corresponding cyclopentanone. organic-chemistry.org The choice of catalyst can be crucial; for instance, using Sc(hfac)₃ instead can lead to different products. organic-chemistry.org

Another strategy involves the rearrangement of bicyclic systems. For example, strained cyclobutanone (B123998) moieties within bicyclic adducts can undergo regioselective ring expansions to produce cyclopentanones. mdpi.com Cationic rearrangements of ring-annelated cyclobutanones, initiated by reagents like triethyloxonium (B8711484) tetrafluoroborate, have also been shown to yield cyclopentanone-bridged tricyclic systems. ugent.be These methods are particularly useful for creating complex, polycyclic molecules where the cyclopentanone ring is embedded within a larger scaffold. ugent.be

Table 4: Ring Expansion Reactions for Cyclopentanone Synthesis

| Starting Material | Reagent(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylcyclobutanones | Trimethylsilyldiazomethane | Sc(OTf)₃ | Aryl-substituted cyclopentanones | organic-chemistry.org |

| Cyclopropyl ketones | N/A | TfOH or BF₃·Et₂O | Polysubstituted cyclopentanones | nih.gov |

| Bicyclic systems with cyclobutanone moiety | N/A | Thermal or acid-catalyzed | Fused or bridged cyclopentanones | mdpi.com |

Retrosynthetic Analysis and Strategy Development Employing 3 2 Hydroxyethyl Cyclopentanone Moieties

Disconnection Approaches for the 3-(2-Hydroxyethyl)cyclopentanone Motif within Complex Molecular Architectures

The key to the retrosynthetic analysis of any molecule is identifying structural subunits, or "retrons," that suggest specific synthetic transformations. bibliotekanauki.pl For this compound, the primary retron is the 1,3-relationship between the carbonyl group and the ethyl substituent. This arrangement points to several powerful carbon-carbon bond-forming reactions as logical disconnection points.

Key Disconnection Strategies:

Michael Addition/Conjugate Addition Approach: One of the most common strategies for creating 1,3-dicarbonyl or related systems is the Michael addition. In a retrosynthetic sense, the bond between C3 and the ethyl side chain can be disconnected. This suggests a forward synthesis involving the conjugate addition of a two-carbon nucleophile (like an organocuprate, e.g., (CH2=CH)2CuLi, which can be later transformed) to cyclopentenone. A subsequent functional group interconversion would be required to convert the added group into the desired hydroxyethyl (B10761427) side chain.

Aldol (B89426) Condensation Approach: An intramolecular aldol condensation is a powerful tool for forming five-membered rings. A retrosynthetic disconnection of the C1-C5 bond of the cyclopentanone (B42830) ring leads to a 1,6-dicarbonyl compound. The 3-(2-hydroxyethyl) side chain would be present on this linear precursor. This strategy transforms the challenge of forming the substituted ring into the synthesis of a specific acyclic diketone.

Dieckmann Condensation Approach: The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, a direct precursor to a cyclopentanone ring. Disconnecting the C1-C2 bond retrosynthetically reveals a precursor diester. The ethyl side chain would be located on the carbon backbone of this diester. The forward synthesis would involve the cyclization of this adipate (B1204190) derivative, followed by decarboxylation to yield the 3-substituted cyclopentanone.

Ring-Closing Metathesis (RCM) Approach: A more modern approach involves disconnecting the cyclopentanone ring at the C4-C5 bond. This reveals a diene precursor where the future carbonyl group is masked as an alcohol or protected ether, and the hydroxyethyl side chain is already in place. The forward synthesis would utilize a ruthenium catalyst (e.g., Grubbs' catalyst) to form the cyclopentene (B43876) ring, which is then oxidized to the target cyclopentanone.

The following table summarizes these primary disconnection strategies for the this compound skeleton.

| Disconnection Strategy | Bond(s) Disconnected (Retrosynthetically) | Precursor Type | Key Forward Reaction |

| Michael Addition | C3-C(1') of side chain | Cyclopentenone and a C2 nucleophile | Conjugate Addition |

| Aldol Condensation | C1-C5 | Acyclic 1,6-dicarbonyl compound | Intramolecular Aldol |

| Dieckmann Condensation | C1-C2 | Acyclic diester (Adipate derivative) | Dieckmann Condensation |

| Ring-Closing Metathesis | C4-C5 | Acyclic diene | Ring-Closing Metathesis |

Strategic Functional Group Interconversions and Transpositions in Retrosynthetic Planning

Functional group interconversions (FGIs) are crucial for simplifying a target molecule and enabling key bond disconnections. imperial.ac.uk They allow chemists to change a molecule's reactive centers to access different retrosynthetic pathways or to install functionality at a later, more convenient stage of the synthesis. solubilityofthings.comfiveable.me For the this compound motif, both the ketone and alcohol groups are ripe for strategic FGI.

The primary alcohol of the side chain can be retrosynthetically derived from several other functional groups. For instance, it can be seen as the reduction product of a carboxylic acid, an ester, or an aldehyde. This FGI simplifies the precursor, as an ester or acid may be easier to introduce or carry through several synthetic steps than a free alcohol.

Similarly, the cyclopentanone carbonyl group can be viewed as the product of oxidizing a cyclopentanol (B49286). This FGI is useful if a key bond-forming step is more efficient when directed by a hydroxyl group. For example, the Simmons-Smith cyclopropanation of an allylic alcohol is often directed by the hydroxyl group, a level of control not possible with the corresponding ketone. marquette.edu

Below is a table detailing key FGIs relevant to the synthesis of this compound.

| Target Functional Group | Retrosynthetic Precursor Group | Forward Reaction Type | Example Reagent(s) for Forward Reaction |

| Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Reduction | LiAlH₄, BH₃·THF |

| Primary Alcohol (-CH₂OH) | Ester (-COOR) | Reduction | LiAlH₄, DIBAL-H |

| Primary Alcohol (-CH₂OH) | Alkene (-CH=CH₂) | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH |

| Ketone (C=O) | Secondary Alcohol (CH-OH) | Oxidation | PCC, Swern Oxidation, DMP |

| Ketone (C=O) | Alkene (in cyclopentene) | Ozonolysis / Wacker Oxidation | 1. O₃; 2. DMS / PdCl₂, CuCl₂, O₂ |

| Ketone (C=O) | Ester (in β-keto ester) | Decarboxylation | H₃O⁺, heat |

Application of Retrosynthesis in the Total Synthesis of Natural Products Incorporating Cyclopentanone Units

The strategies developed for a simple motif like this compound are directly applicable to the synthesis of complex natural products. Many biologically active molecules feature a substituted cyclopentanone core, and their total syntheses often rely on the disconnection approaches and FGIs discussed above.

Total Synthesis of (±)-Hirsutene:

Hirsutene (B1244429) is a polycyclic hydrocarbon containing a cyclopentanone fused into a larger framework. Its retrosynthesis provides a clear example of strategic ring formation. A key disconnection in many syntheses of hirsutene is a [2+2] photocycloaddition to form a bicyclo[3.2.0]heptane system, which is then rearranged. An alternative strategy, however, showcases the power of tandem radical cyclizations.

In one approach, the tricyclic core is disconnected to reveal a key intermediate: a cyclopentanone with an extended side chain containing a double bond and a radical precursor. This intermediate, while more complex, shares a conceptual lineage with 3-substituted cyclopentanones. The strategic disconnection focuses on forming the two additional five-membered rings onto a pre-existing cyclopentanone core.

Total Synthesis of (±)-Coriolin:

Coriolin (B1246448) is a sesquiterpene with a complex, highly oxygenated tricyclic structure built around a functionalized cyclopentane (B165970). Kuwajima's total synthesis of (±)-coriolin begins with a [3+2] cycloaddition to construct the initial cyclopentane ring. oregonstate.edu This is a powerful disconnection that simplifies the core of the molecule significantly.

Retrosynthetic Analysis: The complex tricyclic structure of coriolin is disconnected via a series of transforms. A key step involves simplifying the fused ring system back to a bicyclic intermediate. This bicyclic structure can, in turn, be disconnected back to a functionalized cyclopentanone precursor.

Key Intermediate: The synthesis employs a [3+2] cycloaddition between a vinyl sulfide (B99878) and a silyloxy allyl species to deliver a cyclopentane ring that becomes fully functionalized later in the sequence. oregonstate.edu This initial cyclopentane-forming step is a strategic choice that sets up the stereochemistry for the rest of the synthesis. Subsequent steps involve a series of carefully planned oxidations and functional group manipulations, analogous to the FGIs discussed earlier, to build the final, dense functionality of coriolin.

These examples demonstrate how the fundamental principles of retrosynthesis, explored through a simple motif like this compound, are the intellectual tools chemists use to plan the assembly of some of nature's most complex and important molecules.

Asymmetric Synthesis of Enantioenriched 3 2 Hydroxyethyl Cyclopentanone and Analogues

Catalytic Asymmetric Approaches for Chiral Cyclopentanone (B42830) Derivatives

Catalytic asymmetric synthesis provides an efficient route to chiral cyclopentanone derivatives. These methods often employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One notable approach is the use of dual Lewis acid catalysis in the [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes. This method has been shown to produce cyclopentanones in good to excellent yields (84–99%) and with high transfer of chirality, resulting in enantiomeric excesses ranging from 90% to over 99%. rsc.orgrsc.org For instance, the reaction of enantioenriched donor-acceptor cyclopropanes with ketenes, promoted by a dual Lewis acid system like InBr₃-EtAlCl₂, yields highly enantioenriched cyclopentanones. rsc.org

Another powerful strategy is the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates. This process affords γ-benzoyloxy cycloalkenones with excellent enantioselectivity. rsc.orgnih.gov These products can then be converted into a variety of substituted cycloalkenones and more complex cycloalkanone derivatives. The ability to produce both enantiomers of the initial product makes this a versatile strategy for synthesizing stereochemically diverse natural products. rsc.org

Nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids represents another effective method for generating chiral cyclopent-2-enones. These reactions, catalyzed by a chiral phosphinooxazoline/nickel complex, yield cyclopent-2-enones with a fully substituted alkene and a quaternary stereocenter at the 5-position in good yields and with high enantioselectivities. nih.gov

The following table summarizes the key aspects of these catalytic asymmetric approaches:

| Catalytic Approach | Reactants | Catalyst System | Product Type | Yield | Enantiomeric Excess (ee) |

| Dual Lewis Acid [3+2]-Cycloaddition | Donor-Acceptor Cyclopropanes, Ketenes | InBr₃-EtAlCl₂ | Substituted Cyclopentanones | 84-99% rsc.orgrsc.org | 90->99% rsc.orgrsc.org |

| Palladium-Catalyzed Oxidative Desymmetrization | Meso-dibenzoates | Palladium/Chiral Ligand | γ-Benzoyloxy Cycloalkenones | Good rsc.orgnih.gov | Excellent rsc.orgnih.gov |

| Nickel-Catalyzed Arylative Cyclization | Alkynyl Malonate Esters, Arylboronic Acids | (R)‐Ph‐PHOX/Nickel | 5-Substituted Cyclopent-2-enones | Good nih.gov | Up to 94% nih.gov |

Chiral Auxiliary-Mediated Stereocontrol in the Synthesis of Cyclopentanone Systems

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to achieve high levels of stereocontrol. numberanalytics.com

The general principle involves attaching a chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield the enantioenriched product. numberanalytics.com Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in various stereoselective transformations, including aldol (B89426) reactions and alkylations, which can be steps in the synthesis of cyclopentanone systems. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of reagents, leading to a high degree of stereoselectivity. wikipedia.orgnumberanalytics.com

Camphorsultam is another effective chiral auxiliary that has been utilized in the asymmetric synthesis of complex molecules containing cyclic systems. wikipedia.org For example, in the total synthesis of manzacidin B, a camphorsultam auxiliary was crucial for the asymmetric construction of a core oxazoline (B21484) ring. wikipedia.org

The use of chiral auxiliaries offers a reliable and versatile method for preparing enantiomerically pure compounds and is often a preferred strategy in the early stages of drug development. wikipedia.org

The following table outlines the general workflow of a chiral auxiliary-mediated synthesis:

| Step | Description |

| 1. Attachment | A chiral auxiliary is covalently bonded to the starting material (substrate). numberanalytics.com |

| 2. Stereoselective Reaction | The substrate-auxiliary complex undergoes a reaction where the auxiliary directs the formation of a new stereocenter with a specific configuration. |

| 3. Removal | The chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary. numberanalytics.com |

Organocatalytic and Transition Metal-Catalyzed Enantioselective Transformations

Both organocatalysis and transition metal catalysis have emerged as powerful tools for the enantioselective synthesis of cyclopentanone derivatives. These methods often involve cascade or domino reactions, where multiple bonds and stereocenters are formed in a single operation. acs.org

Organocatalytic double Michael addition reactions, for instance, can produce polysubstituted cyclopentanones with excellent enantioselectivity. nih.govacs.org The use of a chiral secondary amine catalyst, such as an O-TMS-protected diphenylprolinol, can facilitate a cascade reaction between α,β-unsaturated aldehydes and a β-keto ester, leading to the formation of four contiguous stereocenters in the cyclopentanone ring in one step. acs.orgnih.govacs.org

A multicatalytic approach combining a secondary amine and an N-heterocyclic carbene (NHC) has been developed for the asymmetric formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes. nih.govacs.org This process involves a secondary amine-catalyzed Michael addition followed by an NHC-catalyzed intramolecular crossed benzoin (B196080) reaction, affording densely functionalized cyclopentanones with high enantioselectivities. nih.govacs.org

Transition metal catalysis also plays a crucial role. For example, nickel-catalyzed hydroalkylation of sulfolenes provides a route to chiral cyclic sulfones, which can be precursors to cyclopentanone systems. researchgate.net The regioselectivity of this reaction can be controlled by the choice of ligand. researchgate.net

The table below highlights examples of these catalytic transformations:

| Catalytic System | Reaction Type | Reactants | Product | Stereoselectivity |

| O-TMS-protected diphenylprolinol (Organocatalyst) | Double Michael Addition | α,β-Unsaturated Aldehydes, β-Keto Ester | Polysubstituted Cyclopentanones | Excellent ee acs.orgnih.govacs.org |

| Secondary Amine / N-Heterocyclic Carbene (Multicatalysis) | Michael Addition / Intramolecular Crossed Benzoin | 1,3-Dicarbonyls, α,β-Unsaturated Aldehydes | Functionalized Cyclopentanones | High ee nih.govacs.org |

| Nickel/Ligand (Transition Metal) | Hydroalkylation | Sulfolenes | Chiral Cyclic Sulfones | Ligand-controlled regioselectivity researchgate.net |

Diastereoselective Synthesis of Fused Cyclopentanone Systems

The diastereoselective synthesis of fused cyclopentanone systems is essential for creating complex, polycyclic molecular architectures. These reactions often involve cycloadditions or annulations where the stereochemistry of the product is controlled relative to existing stereocenters.

N-Heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation of α,β-unsaturated aldehydes with N-substituted isatilidenes is a method for the diastereoselective synthesis of cyclopentanone-fused spirooxindoles. rsc.org This reaction proceeds through the generation of a homoenolate equivalent, which then reacts with the isatilidene to form the spiro-heterocyclic product with generally high diastereoselectivity. rsc.org

Another approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with a cyclopentene (B43876) derivative to form a fused isoxazoline-cyclopentane system. This can be followed by further transformations to create more complex fused structures. nih.gov

Furthermore, an organocatalytic asymmetric cascade Michael-alkylation reaction has been developed for the synthesis of chiral cyclopropanes, which can be precursors to or part of fused cyclopentanone systems. organic-chemistry.org This reaction, catalyzed by a chiral diphenylprolinol TMS ether, efficiently creates two new carbon-carbon bonds and two stereogenic centers with high enantio- and diastereoselectivity. organic-chemistry.org

The following table provides examples of diastereoselective syntheses of fused cyclopentanone systems:

| Reaction Type | Reactants | Catalyst/Reagent | Product | Stereoselectivity |

| [3+2] Annulation | α,β-Unsaturated Aldehydes, N-Substituted Isatilidenes | N-Heterocyclic Carbene | Cyclopentanone-fused Spirooxindoles | High dr rsc.org |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Cyclopentene Derivative | Not specified | Fused Isoxazoline-Cyclopentane | Diastereoselective nih.gov |

| Cascade Michael-Alkylation | α,β-Unsaturated Aldehydes, Bromomalonates | Chiral Diphenylprolinol TMS Ether | Chiral Cyclopropanes | High dr (>30:1) organic-chemistry.org |

Chemical Reactivity and Synthetic Transformations of 3 2 Hydroxyethyl Cyclopentanone

Reactions of the Ketone Moiety in 3-(2-Hydroxyethyl)cyclopentanone

The carbonyl group of the cyclopentanone (B42830) ring is a key site for a variety of chemical reactions, including condensation, reduction, and oxidation.

The ketone functionality of this compound can participate in both intermolecular and intramolecular condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. researchgate.net

Intermolecular Condensation:

In a general sense, the aldol (B89426) condensation of cyclopentanone with aldehydes, such as valeraldehyde (B50692), proceeds through the formation of a hydroxylated intermediate, which can then dehydrate to an unsaturated ketone. d-nb.inforesearchgate.net This type of reaction, when applied to this compound, would involve the enolate of the cyclopentanone attacking an aldehyde. The reaction is typically catalyzed by acid or base. researchgate.net For instance, the cross-condensation of valeraldehyde with cyclopentanone has been studied using heterogeneous catalysts like metal-modified oxides. researchgate.net

A study on the aldol condensation of cyclopentanone with valeraldehyde over various metal oxides demonstrated the formation of 2-pentylidenecyclopentanone as the desired product. d-nb.info This suggests that similar reactivity could be expected for this compound, leading to the formation of α,β-unsaturated ketones.

Intramolecular Condensation:

While specific examples for this compound are not prevalent in the provided search results, intramolecular aldol condensations are a powerful tool for the synthesis of bicyclic systems. Given the appropriate reagents and conditions, the enolate of the cyclopentanone could potentially react with a suitable functional group on the side chain, if one were introduced.

The carbonyl group of this compound can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group. Conversely, oxidation reactions can lead to ring-opening.

Reduction Reactions:

Several methods are available for the reduction of the ketone in cyclopentanone derivatives. libretexts.org

Wolff-Kishner Reduction: This reaction converts a ketone to a methylene group using hydrazine (B178648) (NH₂NH₂) and a strong base, typically at high temperatures. The reaction proceeds through a hydrazone intermediate. libretexts.orgmasterorganicchemistry.com

Clemmensen Reduction: This method employs amalgamated zinc and a strong acid to achieve the deoxygenation of the ketone. libretexts.orgmasterorganicchemistry.com

Catalytic Hydrogenation: Under high pressure and temperature with a suitable catalyst (e.g., Pt/K10), the carbonyl group can be reduced. 182.160.97

Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. fiveable.me

| Reduction Method | Reagents | Product | Typical Conditions |

| Wolff-Kishner | Hydrazine (NH₂NH₂), KOH | Methylene group | High-boiling protic solvent (e.g., ethylene (B1197577) glycol), high temperature |

| Clemmensen | Amalgamated Zinc (Zn(Hg)), HCl | Methylene group | Hydroxylic solvent, heat |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd) | Methylene group | High pressure, high temperature |

| Metal Hydride Reduction | NaBH₄ or LiAlH₄ | Alcohol | Varies depending on reagent |

Oxidation Reactions:

The oxidation of the carbonyl group in cyclopentanone can be complex. While aldehydes are readily oxidized to carboxylic acids, ketones are more resistant. libretexts.org However, under specific conditions, oxidation can occur. For instance, the oxidation of 2-(3-hydroxypropyl)aniline, a related compound, with a rhodium catalyst led to a cyclized lactam. 182.160.97 The presence of the carbonyl group in cyclopentanone derivatives has been shown to influence the reactivity of the molecule in oxidation reactions. mit.edu

Transformations Involving the Hydroxyethyl (B10761427) Side Chain

The primary alcohol of the hydroxyethyl side chain offers another handle for synthetic modifications, including derivatization and participation in cyclization reactions.

Formation of Tosylhydrazones:

N-tosylhydrazones, which are readily formed from ketones or aldehydes, are versatile intermediates in organic synthesis. nih.gov The reaction of a ketone with tosylhydrazide (TsNHNH₂) generates the corresponding N-tosylhydrazone. nih.govnih.gov These derivatives can undergo a variety of transformations, including coupling, insertion, and cyclization reactions. nih.gov For example, N-tosylhydrazones can react with alkenes in the presence of a copper catalyst to form isoxazolines. nih.gov The pyrolysis of the sodium salt of a tosylhydrazone can generate a carbene, which can then undergo further reactions like 1,2-additions to acrylonitrile (B1666552) to form cyclopropane (B1198618) derivatives. clockss.org

Formation of Silyl (B83357) Ethers:

The hydroxyl group of the side chain can be protected as a silyl ether. libretexts.org Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). libretexts.orgorganic-chemistry.org The formation of silyl ethers is a common strategy to protect alcohols during reactions that would otherwise affect the hydroxyl group. libretexts.org Silyl ethers are generally stable under many reaction conditions but can be selectively removed when needed. nih.gov

| Derivative | Reagents | Purpose |

| Tosylhydrazone | Tosylhydrazide (TsNHNH₂) | Versatile synthetic intermediate for various transformations |

| Silyl Ether | Silylating agent (e.g., TBDMSCl), Base | Protection of the hydroxyl group |

The hydroxyl group of the side chain can act as a nucleophile in intramolecular cyclization reactions. For instance, a delta-hydroxy acid can undergo intramolecular cyclization to form a delta-lactone. youtube.com In a similar fashion, the hydroxyl group of this compound could potentially attack an electrophilic center within the same molecule to form a bicyclic ether. Acid-catalyzed intramolecular cyclization is a known method for the synthesis of thiadiazine 1-oxides from N-cyano sulfoximines. nih.gov

Ring Modification and Functionalization Reactions of the Cyclopentanone Core

The cyclopentanone ring itself can be subject to various modifications and functionalizations.

One significant transformation is ring expansion. For example, a cobalt-mediated ring-expansion of cyclopentanone to a cyclohexenone has been reported. researchgate.net Another approach involves the Dowd–Beckwith ring expansion of ketones via alkoxy radicals. researchgate.net

Furthermore, the cyclopentanone core can be functionalized through various reactions. For example, the synthesis of cyclopentenones can be achieved through methods like the Nazarov cyclization and the Pauson-Khand reaction. organic-chemistry.org The Pauson-Khand reaction, in particular, can utilize silyl enol ethers as alkene coupling partners to produce oxygenated cyclopentenone products. nih.gov Additionally, the α-position of the cyclopentanone can be functionalized, for instance, by the reaction of silyl enol ethers with ketimines. researchgate.net

Advanced Computational and Spectroscopic Characterization

Computational Chemistry Approaches for Structural and Reactivity Predictions of Cyclopentanone (B42830) Derivatives

Computational chemistry, particularly methods rooted in quantum mechanics, has become an indispensable tool for predicting the molecular properties and reactivity of cyclopentanone derivatives. Density Functional Theory (DFT) and Molecular Orbital (MO) Theory are at the forefront of these predictive sciences.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uci.edu It is routinely employed to predict geometries, reaction energies, and activation barriers for chemical reactions involving cyclopentanone derivatives. nrel.gov For instance, DFT calculations have been used to study the catalytic oxidation of alkenes by cyclopentanone, where the mechanism was evaluated using the LC-wPBE functional and the 6-31G(2df,p) basis set. nrel.gov Such studies can determine the activation energy barriers for different steps in a reaction cycle, providing critical insights into how these ketones facilitate chemical transformations. nrel.gov

Reactivity descriptors derived from DFT, such as Fukui functions and global descriptors (e.g., chemical potential, hardness), help to rationalize and predict the regioselectivity and stereoselectivity of reactions. acs.orgnih.gov These descriptors are based on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energies and coefficients of these orbitals are crucial for understanding how a molecule will interact with other reagents. For example, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other dictates the reaction's feasibility and outcome. acs.orgmdpi.com

Molecular Orbital (MO) Theory

MO theory describes the wave-like behavior of electrons in a molecule, assigning them to molecular orbitals that can extend over all the atoms in the molecule. youtube.comyoutube.com This approach is fundamental to understanding a molecule's electronic transitions and reactivity. The analysis of the HOMO and LUMO is a direct application of MO theory. acs.org For cyclopentanone, the HOMO (7b₂) has been studied experimentally using binary (e, 2e) spectroscopy and compared with theoretical calculations from both Hartree-Fock and DFT methods. iphy.ac.cn While these calculations provide a good general description, discrepancies can arise, highlighting the need for sophisticated theoretical models to fully capture the electronic structure. iphy.ac.cn

Computational studies on cyclic ketones like cyclobutanone (B123998) have shown that the ratio of photoproducts is dependent on the excitation wavelength, a phenomenon that can be investigated by mapping potential energy surfaces of excited states. ucl.ac.uk For cyclopentanone derivatives, similar computational approaches can predict the outcomes of photochemical reactions.

Table 1: Selected DFT-Calculated Energy Barriers for Reactions Involving Cyclopentanone Derivatives This interactive table summarizes key activation energies calculated using Density Functional Theory for various reactions.

| Reaction | Reactant(s) | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| First Epoxidation Step | Cyclopentanone + Propene | LC-wPBE/6-31G(2df,p) | 18.0 | nrel.gov |

| Second Epoxidation Step | Intermediate (5) | LC-wPBE/6-31G(2df,p) | 46.9 | nrel.gov |

| [4+2] Cycloaddition | Dienylisobenzofuran + DMAD | (U)B3LYP/6-31+G(d) | 16.6 | pku.edu.cn |

| [8+2] Stepwise Reaction | Dienylisobenzofuran + DMAD | (U)B3LYP/6-31+G(d) | 21.7 | pku.edu.cn |

| meta-exo Cycloaddition | Nitrone 1 + Cyclopentenone | Not Specified | 17.48 | acs.org |

Application of Advanced Spectroscopic Methods in Mechanistic Elucidation and Conformational Analysis

Advanced spectroscopic techniques, often paired with computational analysis, are pivotal in confirming theoretical predictions and providing a dynamic picture of molecular behavior.

Mechanistic Elucidation

Time-resolved spectroscopy is a powerful tool for studying the ultrafast dynamics of molecules in excited states. researchgate.net For cyclic ketones, these methods can track processes like internal conversion, intersystem crossing, and photodissociation on a femtosecond timescale. researchgate.net The reaction kinetics of cyclopentanone derivatives with hydroxyl (OH) radicals, a crucial process in atmospheric chemistry, have been investigated using pulsed laser photolysis to generate OH radicals and laser-induced fluorescence to monitor their concentration over time. nih.gov These experiments yield reaction rate coefficients and reveal their temperature dependence, offering deep insight into the reaction mechanism. nih.gov For example, the reaction of OH with 2-cyclopenten-1-one (B42074) was measured to have a rate coefficient of 1.2(±0.1) × 10⁻¹¹ cm³ s⁻¹ at room temperature. nih.gov

Conformational Analysis

Cyclic molecules like 3-(2-Hydroxyethyl)cyclopentanone can exist in multiple conformations, or spatial arrangements of atoms, which can significantly influence their physical properties and reactivity. High-resolution spectroscopic methods are essential for identifying these conformers. Chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, for instance, has been used to study the conformational landscape of large cyclic ketones like cycloundecanone. nih.gov This technique can distinguish between different conformers by their unique rotational constants. nih.gov The experimental data is then compared with computational predictions (e.g., from DFT) to identify the specific structures present in the gas phase and their relative abundances. nih.gov

For cyclopentanone itself, mass-analyzed threshold ionization (MATI) spectroscopy has been used to investigate its conformational structure. researchgate.net By constructing potential energy surfaces at the B3LYP/cc-pVTZ level of theory, researchers identified the twisted conformer as the global minimum in both its neutral ground state (S₀) and its cationic ground state (D₀). researchgate.net Such studies provide precise structural parameters and a deeper understanding of the forces governing conformational preferences, such as the minimization of transannular interactions. nih.gov

Table 2: Spectroscopic and Computational Data for Conformational Analysis of Cyclopentanone This interactive table presents data related to the conformational analysis of cyclopentanone using spectroscopic and computational methods.

| Property | Method | Value | State | Reference |

|---|---|---|---|---|

| Conformer Geometry | B3LYP/cc-pVTZ Calculation | Twisted (Global Minimum) | S₀ (Neutral Ground State) | researchgate.net |

| Conformer Geometry | B3LYP/cc-pVTZ Calculation | Twisted (Global Minimum) | D₀ (Cationic Ground State) | researchgate.net |

| S₁ Band Origin | Jet-cooled Fluorescence Excitation | 30,276 cm⁻¹ | S₁ (Excited State) | researchgate.net |

| Vertical Transition Energy | Electron Energy-Loss Spectra | 4.2 eV | S₁ (Excited State) | researchgate.net |

| Highest Occupied Molecular Orbital | Binary (e, 2e) Spectroscopy | 7b₂ | - | iphy.ac.cn |

Q & A

Q. How can reaction kinetics be modeled for this compound in multi-step syntheses?

- Methodological Answer : Develop a kinetic model using MATLAB or COPASI. Parameters (rate constants, activation energies) are derived from in situ FTIR or NMR data. For example, monitor carbonyl reduction (cyclopentanone → alcohol) via peak integration. Advanced models incorporate steric factors using molecular mechanics (MM3 force field) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.